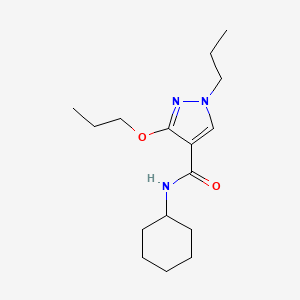

N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-3-10-19-12-14(16(18-19)21-11-4-2)15(20)17-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYPNOZIRAIFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, providing pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide features a pyrazole core, which is known for its diverse biological activities. The compound's structure can be represented as follows:The presence of a cyclohexyl group and a propoxy chain contributes to its lipophilicity, enhancing its interaction with biological membranes.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : This compound can be oxidized to form different derivatives.

- Reduction : Reduction reactions modify the functional groups present in the compound.

- Substitution : Substitution reactions introduce new functional groups into the molecule.

Biology

The compound has been studied for its potential biological activities , particularly its interactions with biomolecules. Research indicates that it may modulate the activity of various enzymes and receptors, blocking pathways crucial for cellular function.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 27 | 8 |

| Proteus mirabilis | 30 | 8 |

These results suggest its potential as a lead for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Inhibition (%) | Reference Compound |

|---|---|---|

| TNF-α | 76% | Dexamethasone |

| IL-6 | 86% | Dexamethasone |

These findings position the compound as a promising candidate for treating inflammatory diseases.

Case Studies and Research Findings

Numerous studies have explored the biological activities of pyrazole derivatives, including this compound:

Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N-cyclohexyl-3-propoxy exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects : In vivo models demonstrated that pyrazole derivatives could effectively reduce inflammation markers, suggesting their utility in conditions like arthritis.

Therapeutic Applications : Ongoing research investigates this compound's use in drug formulations aimed at treating chronic pain and inflammatory disorders due to its dual action on pain pathways and inflammatory mediators.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other pyrazole derivatives such as:

- 4-amino-5-ethyl-pyrazole-3-carboxamide

- N-(4-nitrophenyl)-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Biological Activity

N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge on its biological properties, mechanisms of action, and research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole core, which is known for its versatile biological activities. The structural formula can be represented as:

This compound features a cyclohexyl group and a propoxy chain, contributing to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors, blocking certain pathways crucial for cellular function. The exact mechanisms remain under investigation but are believed to involve:

- Enzyme Inhibition : The compound may form stable complexes with target enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways related to inflammation, pain, and other physiological responses.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 27 | 8 |

| Proteus mirabilis | 30 | 8 |

These results suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Activity

Research has also pointed to anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) | Reference Compound |

|---|---|---|

| TNF-α | 76% | Dexamethasone |

| IL-6 | 86% | Dexamethasone |

These findings position the compound as a promising candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N-cyclohexyl-3-propoxy exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : In vivo models demonstrated that pyrazole derivatives could reduce inflammation markers effectively, suggesting their utility in conditions like arthritis .

- Therapeutic Applications : Ongoing research is investigating the use of this compound in drug formulations aimed at treating chronic pain and inflammatory disorders due to its dual action on pain pathways and inflammatory mediators .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclohexyl-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:

- Propoxylation: Introducing the 3-propoxy group via nucleophilic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF at 80°C) .

- Carboxamide Formation: Coupling the pyrazole-4-carboxylic acid derivative with cyclohexylamine using coupling agents like HATU or DCC in dichloromethane .

- Purification: Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress via TLC and confirm final structure with NMR .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ at m/z 336.2) .

- Infrared Spectroscopy (IR): Identify carboxamide C=O stretch (~1670 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

Answer:

- Substituent Variation: Replace the cyclohexyl group with aromatic or heterocyclic amines to assess binding affinity changes. For example, fluorinated phenyl groups (as in ) enhance lipophilicity and membrane permeability .

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., cannabinoid receptors, as in ). Prioritize residues forming hydrogen bonds with the carboxamide group .

- In Vitro Assays: Test SAR hypotheses using competitive binding assays (e.g., displacement of radiolabeled ligands in receptor studies) .

Advanced: How should researchers address contradictory bioactivity data across different assays?

Answer:

- Assay Validation: Ensure consistency in experimental conditions (e.g., buffer pH, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in membrane preparations (synaptosomal vs. whole-cell assays) .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity affecting compound solubility).

- Orthogonal Assays: Confirm activity using complementary methods (e.g., electrophysiology for receptor activation and fluorescence polarization for binding kinetics) .

Advanced: What computational strategies predict the binding mode of this compound to enzyme targets?

Answer:

- Molecular Docking: Use the PyRx platform with the AutoDock force field. Prepare the protein (e.g., human DHFR, PDB:1KMS) by removing water molecules and adding polar hydrotons .

- Binding Pocket Analysis: Identify key residues (e.g., Asp27 and Leu22 in DHFR) interacting with the pyrazole and carboxamide groups. Validate with MM/GBSA free-energy calculations .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Partition between dichloromethane and water to remove unreacted amines or acids .

- Flash Chromatography: Use a hexane/EtOAc gradient (70:30 to 50:50) on silica gel. Monitor fractions by HPLC (C18 column, acetonitrile/water mobile phase) .

- Recrystallization: Dissolve crude product in hot ethanol and cool to 4°C for crystalline yield (~85% recovery) .

Advanced: How can metabolic stability be evaluated for this compound in preclinical studies?

Answer:

- In Vitro Assays: Incubate with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification: Use high-resolution MS (e.g., Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at the propyl chain) .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Answer:

- Prodrug Design: Introduce phosphate or glycoside groups at the propoxy moiety, which hydrolyze in vivo .

- Co-Solvent Systems: Use DMSO/PEG 400 mixtures (10:90) for in vitro assays. For in vivo, employ cyclodextrin-based formulations .

- Salt Formation: React the carboxamide with HCl or sodium bicarbonate to enhance solubility (>5 mg/mL in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.